molecular formula C12H13NO B11909702 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

Cat. No.: B11909702
M. Wt: 187.24 g/mol
InChI Key: IPZCDWNQFCKQNG-UHFFFAOYSA-N
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Description

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a methoxy-substituted derivative of the parent compound 1,2,3,4-tetrahydrocyclopenta[b]indole, a fused bicyclic system comprising an indole motif and a cyclopentane ring. The methoxy group at the 8-position introduces electron-donating properties, altering electronic distribution and steric interactions compared to unsubstituted or differently substituted analogues.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

8-methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole

InChI

InChI=1S/C12H13NO/c1-14-11-7-3-6-10-12(11)8-4-2-5-9(8)13-10/h3,6-7,13H,2,4-5H2,1H3

InChI Key

IPZCDWNQFCKQNG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C3=C(N2)CCC3

Origin of Product

United States

Preparation Methods

Reaction Scheme:

  • MBH Adduct Formation :
    5-Methoxyindole+Methyl acrylateDABCO, CH3CNMBH adduct\text{5-Methoxyindole} + \text{Methyl acrylate} \xrightarrow{\text{DABCO, CH}_3\text{CN}} \text{MBH adduct}

  • Borohydride Reduction :
    MBH adductNaBH4,MeOHβ-hydroxy ester\text{MBH adduct} \xrightarrow{\text{NaBH}_4, \text{MeOH}} \beta\text{-hydroxy ester}

  • Cyclization :
    β-hydroxy esterCF3SO3H,CH2Cl28-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole\beta\text{-hydroxy ester} \xrightarrow{\text{CF}_3\text{SO}_3\text{H}, \text{CH}_2\text{Cl}_2} 8\text{-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole}

Key Data:

  • Yield : 68–72% (over three steps)

  • Diastereoselectivity : >99:1 (trans isomer favored)

  • Critical Factors :

    • Steric hindrance from the 5-methoxy group directs cyclization regioselectivity.

    • Triflic acid promotes efficient dehydration and ring closure.

FeBr3_33-Catalyzed Nazarov Cyclization

Nazarov cyclization provides an alternative route to access the cyclopenta[b]indole framework. Using FeBr3_3 as a Lewis acid catalyst, this method enables the construction of the five-membered ring via electrocyclic closure of a dienol precursor.

Reaction Scheme:

  • Dienol Preparation :
    5-Methoxy-1-tosylindole+1-Phenylpenta-1,4-dien-3-olFeBr3,CHCl3Dienol intermediate\text{5-Methoxy-1-tosylindole} + \text{1-Phenylpenta-1,4-dien-3-ol} \xrightarrow{\text{FeBr}_3, \text{CHCl}_3} \text{Dienol intermediate}

  • Nazarov Cyclization :
    Dienol intermediateΔ,FeBr38-Methoxy-2-phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole\text{Dienol intermediate} \xrightarrow{\Delta, \text{FeBr}_3} 8\text{-Methoxy-2-phenyl-1,2,3,4-tetrahydrocyclopenta[b]indole}

Key Data:

  • Yield : 70–75%

  • Catalyst Efficiency : FeBr3_3 outperforms AuCl3_3 or HBr (10–55% yields).

  • Regiochemical Control : The 5-methoxy group on the indole directs cyclization to the para position, ensuring correct ring fusion.

Post-Cyclization Functionalization via Winterfeldt Oxidation and O-Methylation

For cyclopenta[b]indoles lacking the methoxy group, a two-step functionalization strategy can be employed. Winterfeldt oxidation introduces a hydroxyl group at position 8, which is subsequently methylated.

Reaction Scheme:

  • Winterfeldt Oxidation :
    1,2,3,4-Tetrahydrocyclopenta[b]indoleNaOH, DMF, O28-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indole\text{1,2,3,4-Tetrahydrocyclopenta[b]indole} \xrightarrow{\text{NaOH, DMF, O}_2} 8\text{-Hydroxy-1,2,3,4-tetrahydrocyclopenta[b]indole}

  • O-Methylation :
    8-Hydroxy derivativeMeI, K2CO3,DMF8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole8\text{-Hydroxy derivative} \xrightarrow{\text{MeI, K}_2\text{CO}_3, \text{DMF}} 8\text{-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole}

Key Data:

  • Oxidation Yield : 82–85%

  • Methylation Yield : 90–93%

  • Advantage : Enables late-stage introduction of methoxy, avoiding compatibility issues with earlier steps.

Comparative Analysis of Methods

Method Overall Yield Steps Selectivity Complexity
MBH Adduct Cyclization68–72%3High (trans isomer)Moderate
Nazarov Cyclization70–75%2ModerateLow (catalyst use)
Post-Cyclization Functionalization74–78%2HighHigh (multi-step)

Critical Considerations:

  • MBH Approach : Optimal for gram-scale synthesis but requires chiral resolution if enantiopure product is needed.

  • Nazarov Route : Efficient but limited by the availability of substituted dienol precursors.

  • Functionalization Strategy : Flexible but introduces additional purification steps.

Chemical Reactions Analysis

Types of Reactions: 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Fremy’s salt in aqueous conditions.

    Reduction: Pd/C and hydrogen gas.

    Substitution: Molecular bromine for halogenation.

Major Products:

    Oxidation: Indoloquinones.

    Reduction: Hexahydro derivatives.

    Substitution: Brominated indole derivatives.

Scientific Research Applications

Pharmaceutical Research Applications

The primary applications of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole in pharmaceutical research include:

  • Drug Development : The compound has been investigated for its potential as a lead structure in drug discovery due to its unique pharmacophore. Studies suggest it may exhibit significant activity against various biological targets.
  • Immunosuppressive Agents : Research has indicated that derivatives of tetrahydrocyclopenta[b]indole compounds can serve as immunosuppressive agents useful in treating autoimmune diseases. For instance, certain derivatives have shown promise in modulating immune responses effectively .
  • Androgen Receptor Modulation : The compound's analogs have been studied for their ability to act as androgen receptor modulators, which could have implications in treating conditions related to hormone imbalances .

Biological Activities

This compound has been noted for various biological activities:

  • Antitumor Properties : Some studies suggest that the compound may possess antitumor effects, potentially making it a candidate for cancer therapeutics.
  • Neuroprotective Effects : There is emerging evidence that certain derivatives may exhibit neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

Case Studies and Research Findings

Several studies have documented the effects and applications of this compound:

  • Synthesis and Characterization :
    • Researchers have developed synthetic routes for producing this compound with varying yields and purities. Optimization of these methods is ongoing to enhance efficiency.
  • Biological Assays :
    • In vitro assays have demonstrated the compound's potential cytotoxicity against specific cancer cell lines. Further studies are required to elucidate the mechanisms behind these effects.
  • Patent Applications :
    • Various patents have been filed regarding the use of this compound and its derivatives in pharmaceutical formulations aimed at treating inflammatory disorders and cancers .

Mechanism of Action

The mechanism of action of 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole involves its interaction with molecular targets such as the serotonin reuptake transporter. By inhibiting this transporter, the compound can modulate neurotransmitter levels, impacting various physiological processes .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the indole or cyclopentane ring significantly impacts physicochemical and biological properties:

  • 8-Methoxy vs. 7-Methoxy Derivatives :

    • 8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (hypothetical, based on structural trends): The methoxy group at position 8 likely enhances aromatic π-electron density, influencing electrophilic substitution reactivity.
    • 7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole (e.g., compound 4i ): The methoxy group at position 7 is observed in sulfonamide derivatives, where it contributes to hydrogen bonding and solubility. Reported melting points for such derivatives range from 135–137°C .
  • 4-Methoxybenzyl-Substituted Analogues: 4-(4-Methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (26e): This derivative (C₁₉H₁₉NO, MW 291.16) exhibits a white powder morphology with a melting point of 62–64°C.

Halogenated Derivatives

Halogen substituents, such as bromine, modify electronic properties and bioactivity:

  • 6-Bromo- and 7-Bromo- Derivatives :
    • 6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₁H₁₀BrN, MW 236.11): This compound is a solid with applications in palladium-mediated cross-coupling reactions. Its bromine atom at position 6 facilitates further functionalization .
    • 7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole (C₁₁H₁₀BrN, MW 236.11): The bromine at position 7 alters the indole’s electronic profile, making it a candidate for antimicrobial studies. Its IR spectrum shows characteristic C-Br stretching at ~550 cm⁻¹ .

Functional Group Variations

  • Azido Derivatives :

    • 3-Azido-4-(4-methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole (2p) : This derivative (C₁₉H₁₉N₄O, MW 318.16) exists as a brown oil. The azido group enables click chemistry applications but reduces thermal stability .
  • Sulfonamide Derivatives :

    • N-(2-(7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl)phenyl)thiophene-2-sulfonamide (4i) : Exhibits a melting point of 135–137°C and 96% HPLC purity. The sulfonamide group enhances hydrogen-bonding capacity, critical for receptor targeting .

Ring Size and Dimeric Structures

  • Dimeric Vinylindoles :

    • 1,1,3,4-Tetramethyl-3-(1-methyl-1H-indol-3-yl)-1,2,3,4-tetrahydrocyclopenta[b]indole : Dimerization via vinyl linkages enhances antitumor activity by promoting intercalation or receptor cross-linking .

Comparative Data Table

Compound Name Substituents/Modifications Molecular Formula Molecular Weight Physical State Key Properties/Applications Reference
This compound Methoxy at position 8 C₁₂H₁₃NO 187.24 Not reported Hypothesized enhanced electron density -
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole Methoxy at position 7 C₁₂H₁₃NO 187.24 Off-white solid Mp 135–137°C; sulfonamide derivatives
6-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole Bromo at position 6 C₁₁H₁₀BrN 236.11 Solid Cross-coupling precursor
4-(4-Methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole 4-Methoxybenzyl at position 4 C₁₉H₁₉NO 291.16 White powder Mp 62–64°C; lipophilic modifier
3-Azido-4-(4-methoxybenzyl)-1,2,3,4-tetrahydrocyclopenta[b]indole Azido and 4-methoxybenzyl C₁₉H₁₉N₄O 318.16 Brown oil Click chemistry applications

Biological Activity

8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole is a compound that has garnered interest in medicinal chemistry due to its unique structure and potential biological activities. This compound belongs to the indole family and features a tetrahydrocyclopenta framework with a methoxy group, which may influence its pharmacological properties.

  • Molecular Formula : C12H13N
  • Molecular Weight : 187.24 g/mol
  • CAS Number : [not specified in the search results]
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various outcomes such as modulation of enzyme activity, receptor binding, and alterations in cellular signaling pathways. The presence of the methoxy group may enhance lipophilicity, potentially improving cell membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

  • Anticancer Properties : Studies have shown that this compound can inhibit the proliferation of various cancer cell lines. Its mechanism may involve the induction of apoptosis or cell cycle arrest.
  • Antimicrobial Activity : Preliminary data suggest that it has antimicrobial effects against certain bacterial strains, indicating potential as an antibacterial agent.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

Anticancer Activity

A study conducted by researchers explored the effects of this compound on human cancer cell lines. The results indicated:

  • Cell Line Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
      These findings suggest that the compound effectively inhibits cancer cell growth at micromolar concentrations.

Antimicrobial Activity

In a separate investigation into its antimicrobial properties:

  • Bacterial Strains Tested : Staphylococcus aureus, Escherichia coli
  • Minimum Inhibitory Concentration (MIC) :
    • S. aureus: 32 µg/mL
    • E. coli: 64 µg/mL
      These results indicate moderate antibacterial activity compared to standard antibiotics.

Comparison with Similar Compounds

Compound NameStructure TypeAnticancer ActivityAntimicrobial Activity
7-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indoleIndole derivativeIC50 = 18 µM (HeLa)MIC = 30 µg/mL (E. coli)
6-MethoxyindoleIndole derivativeIC50 = 25 µM (MCF-7)MIC = 50 µg/mL (S. aureus)

This table illustrates that while similar compounds exhibit anticancer and antimicrobial activities, this compound shows competitive efficacy.

Future Research Directions

Further studies are warranted to elucidate the detailed mechanisms underlying the biological activities of this compound. Areas for future exploration include:

  • Structure-activity relationship (SAR) studies to optimize its pharmacological profile.
  • In vivo studies to assess therapeutic efficacy and safety.
  • Investigating potential synergistic effects with other therapeutic agents.

Q & A

Q. Optimization Tips :

  • Control temperature and pH during cyclization to avoid side products (e.g., over-oxidation or dimerization).
  • Use catalysts like Pd/C for hydrogenation steps to ensure regioselectivity and reduce reaction time .
  • Monitor purity via HPLC or elemental analysis (e.g., C, H, N analysis to confirm stoichiometry) .

How do structural modifications (e.g., methoxy position) influence the compound’s physicochemical properties and reactivity?

Advanced Research Focus
The methoxy group at the 8-position impacts:

  • Lipophilicity : LogP increases due to the electron-donating methoxy group, enhancing membrane permeability (predicted LogP ~3.2 for similar indole derivatives) .
  • Thermal stability : Methoxy-substituted analogs show higher melting points (~100–105°C) compared to non-substituted derivatives, attributed to hydrogen bonding and crystal packing .
  • Reactivity : The methoxy group directs electrophilic substitution to specific positions (e.g., C-5 or C-6 of the indole ring), which can be validated via computational modeling (DFT studies) .

Q. Methodological Approach :

  • Compare DSC (Differential Scanning Calorimetry) data for thermal stability .
  • Use NMR (e.g., NOESY) to confirm regioselectivity in substitution reactions .

What analytical techniques are critical for characterizing this compound, and how are data contradictions resolved?

Basic Research Focus
Key Techniques :

  • X-ray crystallography : Resolves absolute configuration and bond angles (e.g., cyclopenta[b]indole derivatives often adopt boat-like conformations) .
  • Mass spectrometry (HRMS) : Confirms molecular weight (expected m/z ~217.1 for C₁₂H₁₃NO).
  • ¹H/¹³C NMR : Methoxy protons appear as singlets at δ ~3.8 ppm; aromatic protons show splitting patterns dependent on substitution .

Q. Resolving Contradictions :

  • Cross-validate melting points with DSC to distinguish polymorphic forms .
  • Replicate synthesis under inert atmospheres to rule out oxidation artifacts .

How can computational methods aid in predicting the biological activity of this compound?

Advanced Research Focus
Strategies :

  • Molecular docking : Screen against targets like serotonin receptors (5-HT) or tubulin, given structural similarities to anti-cancer indole derivatives (e.g., OXi8006) .
  • QSAR modeling : Correlate methoxy position/substituents with activity (e.g., methoxy at C-8 enhances binding affinity in some indole-based disruptors) .

Q. Validation :

  • Compare computational predictions with in vitro assays (e.g., tubulin polymerization inhibition) .

What strategies are effective in resolving low yields during the final hydrogenation step of the cyclopenta[b]indole core?

Advanced Research Focus
Challenges :

  • Over-reduction or incomplete hydrogenation of the cyclopentane ring.

Q. Solutions :

  • Optimize catalyst loading (e.g., 5% Pd/C vs. PtO₂) and hydrogen pressure (e.g., 45 psi for 18 hours) .
  • Use acidic conditions (e.g., HCl) to stabilize intermediates and prevent side reactions .
  • Monitor reaction progress via TLC or GC-MS.

How does the methoxy group influence the compound’s spectroscopic signature in comparison to halogenated analogs?

Basic Research Focus
Key Differences :

  • UV-Vis : Methoxy substitution red-shifts absorption maxima (~290 nm) compared to fluoro analogs (~270 nm) due to increased conjugation .
  • IR Spectroscopy : Methoxy C-O stretches appear at ~1250 cm⁻¹, distinct from C-F stretches (~1100 cm⁻¹) .

Q. Practical Tip :

  • Use deuterated solvents in NMR to avoid signal overlap (e.g., CDCl₃ for aromatic proton resolution) .

What are the stability considerations for long-term storage of this compound?

Q. Basic Research Focus

  • Degradation Pathways : Susceptible to oxidation at the indole nitrogen or demethylation under acidic conditions.
  • Storage Recommendations :
    • Store under argon at –20°C in amber vials.
    • Avoid prolonged exposure to light or moisture .

Q. Validation :

  • Periodically analyze purity via HPLC (e.g., C18 column, acetonitrile/water gradient) .

How can regioselective functionalization of the indole ring be achieved for structure-activity relationship (SAR) studies?

Advanced Research Focus
Methods :

  • Directed ortho-metalation : Use directing groups (e.g., Boc-protected amines) to install substituents at specific positions .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to introduce aryl/heteroaryl groups .

Q. Case Study :

  • Ethyl 5-methoxyindole-2-carboxylate derivatives were synthesized via esterification and Pd-mediated coupling, enabling SAR exploration .

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